molecular formula C12H11FN2O3 B1580978 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- CAS No. 75001-63-7

3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-

Cat. No. B1580978
CAS RN: 75001-63-7
M. Wt: 250.23 g/mol
InChI Key: VVWOYRFKKIVWJQ-UHFFFAOYSA-N
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Description

“3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-” is a chemical compound with the molecular formula C12H11FN2O3 . It is also known by other names such as 7-Amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid . The average mass of this compound is 250.226 Da and the monoisotopic mass is 250.075363 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has a nitrogen atom in one of the carbon rings. This structure is further substituted with an amino group, an ethyl group, a fluoro group, and a carboxylic acid group .

Scientific Research Applications

Synthesis and Structural Elucidation

3-Quinolinecarboxylic acid derivatives, including 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo, have been a subject of research for their synthesis and structural elucidation. Studies have reported the synthesis of novel 3-quinolinecarboxylic acid derivatives, characterized by various substituents attached to the quinoline ring. These compounds have been synthesized to explore their potential chemotherapeutic activities (Frigola et al., 1987).

Antibacterial Activity

A significant area of research for these compounds is their antibacterial activity. Various derivatives have been synthesized and screened for their efficacy against Gram-positive and Gram-negative bacterial strains. The antibacterial activity of these compounds has been validated through molecular docking studies, highlighting their potential as new classes of antibacterial agents (Kumar et al., 2014). Additionally, derivatives of 3-quinolinecarboxylic acid have been found to have broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria, with some compounds showing superior activities compared to existing antibacterial agents (Stefancich et al., 1985).

Structure-Activity Relationships

Research has also been conducted to understand the structure-activity relationships of these compounds. Studies involving the synthesis of various derivatives have helped in identifying the key structural features responsible for the antibacterial activity. This includes the investigation of different substituents at various positions on the quinoline ring and their impact on antibacterial efficacy (Koga et al., 1980).

Prodrug Development

Another focus area has been the development of prodrugs of 3-quinolinecarboxylic acid derivatives. These prodrugs have been evaluated for their antibacterial activity both in vitro and in vivo. The use of amino acids in the prodrug design has been shown to improve solubility and in vivo efficacy of these compounds (Sanchez et al., 1992).

Novel Synthesis Approaches

Innovative synthesis approaches for 3-quinolinecarboxylic acid derivatives have also been explored. This includes the synthesis of fluorinated compounds and their evaluation for antibacterial activity. Such research efforts are crucial in developing new antibacterial agents with improved properties (Li et al., 2004).

properties

IUPAC Name

7-amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2,14H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWOYRFKKIVWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346134
Record name 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-

CAS RN

75001-63-7
Record name 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.5 ml of ethyl bromide is added to a solution of 1 gram of ethyl 7-acetamido-4-hydroxy-6-fluoro-3-quinolinecarboxylate in 25 ml of water, 60 ml of ethanol and 2.5 ml of 10% sodium hydroxide solution, and the mixture is maintained under reflux for 4 hours. The mixture is then concentrated to half its volume, 5 ml of 10% sodium hydroxide solution are added and refluxing is maintained for 1 hour. The mixture is allowed to cool and is acidified with hydrochloric acid, and the precipitate formed is filtered off. The precipitate is washed with water, dried, and recrystallized in a dimethylformamide/water (10:1) mixture.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
ethyl 7-acetamido-4-hydroxy-6-fluoro-3-quinolinecarboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
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3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
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3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
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3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
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3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
Reactant of Route 6
3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-

Citations

For This Compound
1
Citations
FU Haq, M Imran, S Saleem, U Aftab, A Ghazal - Archives of Microbiology, 2022 - Springer
Antimicrobial resistance is an alarming problem, especially due to emergence of methicillin-resistance Staphylococcus aureus (MRSA). World Health Organization (WHO) has already …
Number of citations: 10 link.springer.com

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